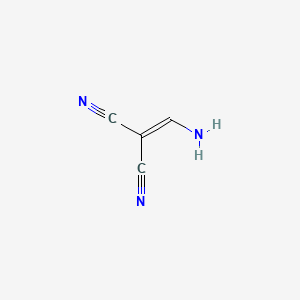
(Aminomethylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aminomethylene)malononitrile is a useful research compound. Its molecular formula is C4H3N3 and its molecular weight is 93.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
(Aminomethylene)malononitrile has been extensively studied as a catalyst in various organic reactions, particularly in Knoevenagel condensation reactions. These reactions involve the formation of carbon-carbon bonds between aldehydes and active methylene compounds like malononitrile.
Knoevenagel Condensation Reactions
- Mechanism : The catalytic activity of this compound in Knoevenagel condensation is attributed to its basic sites, which facilitate the deprotonation of malononitrile and the activation of carbonyl compounds. This results in the formation of a carbanionic intermediate that subsequently reacts to form the desired product .
- Performance : Studies have shown that catalysts based on this compound exhibit high conversion rates and reusability under mild conditions. For instance, a study demonstrated 100% conversion within five minutes at room temperature using 10 mg of catalyst .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its derivatives are utilized in:
- Fluorous Organocatalysts : A novel fluorous organocatalyst bearing a diaminomethylenemalononitrile motif has been developed for promoting asymmetric conjugate additions. This application highlights its potential in synthesizing chiral compounds efficiently .
- Peptide Bond Formation : Research indicates that this compound can be employed to facilitate oxidative peptide bond formation, acting as a glycine unit in amino acid coupling reactions .
Material Science Applications
The unique properties of this compound also extend to materials science:
- Metal-Organic Frameworks (MOFs) : The incorporation of amine functional groups, including this compound, into MOFs has been explored for enhancing their catalytic properties. These modified frameworks demonstrate high stability and efficiency in various catalytic processes .
- Fluorescent Probes : The compound has been investigated for its potential use as a fluorescent probe for detecting malononitrile in biological systems, showcasing its applicability in analytical chemistry .
Table 1: Summary of Catalytic Performance
| Catalyst Type | Reaction Type | Conditions | Conversion Rate | Time |
|---|---|---|---|---|
| This compound | Knoevenagel Condensation | Room temperature | 100% | 5 min |
| Fluorous Organocatalyst | Asymmetric Addition | Optimized solvent conditions | High | Variable |
Table 2: Synthesis Conditions for this compound
| Reactants | Condensing Agent | Yield (%) |
|---|---|---|
| Formamidine + Malononitrile | Sodium Carbonate | 88.4 |
| Formamidine + Malononitrile | Ammonium Carbonate | 85.2 |
| Formamidine + Malononitrile | Diethylamine | 94.7 |
Análisis De Reacciones Químicas
Multi-Component Reactions
Malononitrile participates in four-component syntheses of heterocycles:
-
General Scheme : Aldehyde + Amine + Malononitrile → 3-Amino-1-aryl-5,10-dioxo-1H-pyrrolo[1,2-a]pyrimidines .
-
Substituted Products :
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-NO₂ | 86 | 260–262 |
| 4-Br | 96 | 263–265 |
| 2,4-Cl₂ | 86 | 259–261 |
Peptide Bond Formation
Malononitrile derivatives enable coupling reagent-free peptide synthesis:
-
Mechanism : Oxidative amide bond formation using 2-(aminomethyl)malononitrile as a glycine unit .
-
Conditions : CsOAc and O₂ in aqueous solution, no catalyst required .
-
Efficiency : Tripeptides and tetrapeptides synthesized in high yields .
Bioorthogonal Reactions
Malononitrile-based reagents (e.g., TAMM) enable site-specific protein labeling:
Knoevenagel Reaction Kinetics
Malononitrile’s role in the Knoevenagel condensation with 4-nitrobenzaldehyde:
-
Key Observations :
-
Kinetics :
Propiedades
Número CAS |
672-25-3 |
|---|---|
Fórmula molecular |
C4H3N3 |
Peso molecular |
93.09 g/mol |
Nombre IUPAC |
2-(aminomethylidene)propanedinitrile |
InChI |
InChI=1S/C4H3N3/c5-1-4(2-6)3-7/h1H,5H2 |
Clave InChI |
RIOQOLSODGFOQV-UHFFFAOYSA-N |
SMILES |
C(=C(C#N)C#N)N |
SMILES canónico |
C(=C(C#N)C#N)N |
Key on ui other cas no. |
672-25-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















